molecular formula C8H7BrINO B14808506 2-Bromo-4-cyclopropoxy-5-iodopyridine

2-Bromo-4-cyclopropoxy-5-iodopyridine

Cat. No.: B14808506
M. Wt: 339.96 g/mol
InChI Key: ZUMPJQXQSXSUJI-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropoxy-5-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, iodine, and a cyclopropoxy group attached to the pyridine ring. Pyridine derivatives are widely studied due to their significant biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclopropoxy-5-iodopyridine typically involves halogenation and substitution reactions. One common method is the halogenation of pyridine derivatives, where bromine and iodine are introduced at specific positions on the pyridine ring. The cyclopropoxy group can be introduced through nucleophilic substitution reactions.

For example, starting with 2-bromo-5-iodopyridine, the cyclopropoxy group can be introduced using cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropoxy-5-iodopyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophiles or electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium carbonate, and amines.

    Electrophiles: Alkyl halides, acyl chlorides.

    Catalysts: Palladium, copper, and nickel catalysts are commonly used in coupling reactions.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions with amines can produce aminopyridine derivatives.

Scientific Research Applications

2-Bromo-4-cyclopropoxy-5-iodopyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

Properties

Molecular Formula

C8H7BrINO

Molecular Weight

339.96 g/mol

IUPAC Name

2-bromo-4-cyclopropyloxy-5-iodopyridine

InChI

InChI=1S/C8H7BrINO/c9-8-3-7(6(10)4-11-8)12-5-1-2-5/h3-5H,1-2H2

InChI Key

ZUMPJQXQSXSUJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2I)Br

Origin of Product

United States

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